4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted benzyl group, and a methylsulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylamine derivative, followed by the introduction of the tert-butyl group and the chloro substituent. The final step involves the sulfonamidation reaction to introduce the methylsulfonamido group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)-N-(2-chlorobenzyl)benzamide
- 4-(tert-Butyl)-N-(4-(methylsulfonamido)benzyl)benzamide
- 4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)phenyl)benzamide
Uniqueness
4-(tert-Butyl)-N-(2-chloro-4-(methylsulfonamido)benzyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C19H23ClN2O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[[2-chloro-4-(methanesulfonamido)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H23ClN2O3S/c1-19(2,3)15-8-5-13(6-9-15)18(23)21-12-14-7-10-16(11-17(14)20)22-26(4,24)25/h5-11,22H,12H2,1-4H3,(H,21,23) |
InChI Key |
IMPXBWVTYSVBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.